molecular formula C19H25N7O2 B13393428 N-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide

N-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B13393428
M. Wt: 383.4 g/mol
InChI Key: LDXYBEHACFJIEL-UHFFFAOYSA-N
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Description

N-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide is a compound known for its potent inhibitory effects on dipeptidyl peptidase-4 (DPP-4).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide involves multiple steps. One common method includes reacting N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide with (2S)-N-chloroacetyl-2-cyanopyrrolidine in an organic solvent. The resultant product is then purified by column chromatography to produce an amorphous form, which is subsequently crystallized from 2-propanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound’s stability and low hygroscopicity .

Chemical Reactions Analysis

Types of Reactions

N-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of DPP-4, an enzyme involved in the degradation of incretin hormones. By inhibiting DPP-4, the compound helps increase the levels of incretin hormones, which in turn enhances insulin secretion and lowers blood glucose levels .

Properties

Molecular Formula

C19H25N7O2

Molecular Weight

383.4 g/mol

IUPAC Name

N-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H25N7O2/c1-13-7-16-21-9-14(11-26(16)24-13)18(28)22-12-19(2,3)23-10-17(27)25-6-4-5-15(25)8-20/h7,9,11,15,23H,4-6,10,12H2,1-3H3,(H,22,28)

InChI Key

LDXYBEHACFJIEL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCCC3C#N

Origin of Product

United States

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